4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid
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Overview
Description
The compound “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” is a complex organic molecule. It contains a benzoic acid group, which is a carboxylic acid with a benzene ring, and two phenyl groups, which are benzene rings attached to the main structure .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For example, 3-Chloro-4-fluorophenylboronic acid, a related compound, has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene . The exact synthesis process for “this compound” would depend on the specific reaction conditions and reagents used .Molecular Structure Analysis
The molecular structure of a compound like “this compound” would be determined by the arrangement of its atoms and the bonds between them. For instance, a related compound, 4-amino-4-(3-chloro-4-fluorophenyl)-3,3-dimethylbutanoic acid, contains a total of 32 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the reaction conditions and the other reactants present. For instance, 3-Chloro-4-fluorophenylboronic acid, a related compound, has been used in Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. For instance, 3-Chloro-4-fluorophenylboronic acid, a related compound, has a melting point of 242-247 °C, a predicted boiling point of 306.0±52.0 °C, a predicted density of 1.41±0.1 g/cm3, and is soluble in methanol .Scientific Research Applications
Synthesis of Derivatives
Synthesis of Fluorine-Containing Compounds
Research has shown the synthesis of new biologically active molecules using fluorine-containing pharmacophores, including efforts to create molecules with antibacterial properties by condensing 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones with various fluorobenzoic acids, demonstrating promising antibacterial activity at low concentrations (Holla, Bhat, & Shetty, 2003).
Herbicidal Activity
A compound synthesized from 3-chloro-4-fluorobenzoic acid showed significant herbicidal activity, highlighting the agricultural applications of such derivatives (Liu Chang-chun, 2006).
Mechanistic Insights into Biological Transformations
Anaerobic Degradation
The transformation of phenol to benzoate by an anaerobic consortium was elucidated using fluorinated analogues, providing insights into the microbial degradation pathways of aromatic compounds, with implications for environmental remediation (Genthner, Townsend, & Chapman, 1989).
Environmental Biodegradation
Biodegradation by Pseudomonas
The degradation pathways of fluorobiphenyl by Pseudomonas pseudoalcaligenes KF707, which can utilize fluorobiphenyl as carbon and energy sources, shed light on the biodegradation of halogenated aromatic compounds. This work contributes to our understanding of how microorganisms can be leveraged for the bioremediation of polluted environments (Murphy, Quirke, & Balogun, 2008).
Application in Organic Synthesis
Synthesis of Nitrogenous Heterocycles
Demonstrating the versatility of halobenzoic acids in heterocyclic chemistry, 4-chloro-2-fluoro-5-nitrobenzoic acid has been identified as a pivotal building block in the synthesis of various nitrogenous heterocycles, emphasizing its role in drug discovery and development (Křupková, Funk, Soural, & Hlaváč, 2013).
Advanced Materials
Conductive Materials
The modification of poly(3,4-ethylenedioxythiophene) with halobenzoic acids to significantly improve conductivity highlights the potential of these compounds in the development of advanced materials for electronics and solar cell applications (Tan, Zhou, Ji, Huang, & Chen, 2016).
Mechanism of Action
The mechanism of action of “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” would depend on its specific use. For example, Gefitinib, a compound with a similar structure, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK) .
Safety and Hazards
The safety and hazards associated with “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” would depend on its specific properties and uses. For instance, 3-Chloro-4-fluorophenyl isocyanate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, causes skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-10-5-7(2-4-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIGYHZIXCUAIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690539 |
Source
|
Record name | 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-99-9 |
Source
|
Record name | 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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